2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
CAS No. |
912886-53-4 |
|---|---|
Molecular Formula |
C22H17F3N4O5S |
Molecular Weight |
506.46 |
IUPAC Name |
2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F3N4O5S/c23-22(24,25)13-3-1-4-14(9-13)27-18(31)12-28-16-6-8-35-19(16)20(32)29(21(28)33)11-17(30)26-10-15-5-2-7-34-15/h1-9H,10-12H2,(H,26,30)(H,27,31) |
InChI Key |
PJAGTTOPEWXACW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related thieno-pyrimidinone derivatives highlight how substituent variations influence properties and bioactivity:
Key Observations:
- Trifluoromethyl vs.
- Furan vs. Phenyl/Phenethyl: The furan-2-ylmethyl group introduces a smaller, oxygen-containing heterocycle compared to bulkier aromatic substituents (e.g., phenethyl), which may reduce steric hindrance in target binding .
- Linker Modifications: Replacing the acetamide’s oxygen with sulfur (e.g., thioether in ) increases lipophilicity but may reduce hydrolytic stability.
Bioactivity and Target Interactions
- Kinase Inhibition: Thieno-pyrimidinones are known ATP-competitive kinase inhibitors. The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR) compared to dichlorophenyl or methyl groups in analogues .
- Protease Modulation: The furan’s oxygen may form hydrogen bonds with serine proteases, a mechanism less feasible in phenyl-substituted analogues .
- Cytotoxicity: Chlorine-substituted derivatives (e.g., ) show higher cytotoxicity in NCI-60 screens, whereas trifluoromethyl groups balance potency and selectivity .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.1 | ~3.5 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Molecular Weight | ~495.3 | 409.9 | 498.8 |
| Solubility (µg/mL) | ~15 (low) | ~8 (low) | ~5 (very low) |
Key Trends:
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, functionalization with trifluoromethylphenyl and furan-methyl groups, and final acetylation. Critical conditions include:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to avoid undesired nucleophilic attacks .
Yield optimization requires purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the thienopyrimidine core (δ ~12.5 ppm for NH protons) and furan methyl group (δ ~4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
Q. How can researchers assess the compound’s biological activity in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luminescence assays) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM) .
- Binding affinity studies : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Solvent systems : Use co-solvents (e.g., PEG-400 or DMSO) at <10% v/v to avoid toxicity .
- pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to enhance aqueous solubility .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify degradation thresholds (>150°C) .
Q. How can computational modeling guide mechanistic studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with kinase ATP-binding pockets .
- Density Functional Theory (DFT) : Calculate charge distribution on the trifluoromethyl group to rationalize electron-withdrawing effects .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess dynamic stability .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based efficacy (EC₅₀) to distinguish target-specific vs. off-target effects .
- Binding kinetics : Use SPR to measure kon/koff rates and validate competitive binding mechanisms .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate experimental setups .
Q. What advanced methods track reaction intermediates during synthesis?
- Methodological Answer :
- LC-MS monitoring : Use inline LC-ESI-MS to detect transient intermediates (e.g., enolates or aziridines) .
- In-situ IR spectroscopy : Identify carbonyl stretching frequencies (1700–1750 cm⁻¹) to monitor cyclization progress .
- Isotope labeling : Synthesize 13C-labeled precursors to trace carbon migration pathways .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Systematic substitution : Replace the furan-methyl group with pyridine or thiophene analogs to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl) to bioactivity using regression models .
- Crystallography : Solve co-crystal structures with target proteins to map critical binding interactions .
Q. What experimental and computational approaches elucidate reaction kinetics?
- Methodological Answer :
- Stopped-flow spectroscopy : Measure rate constants for rapid steps (e.g., imine formation) .
- Microkinetic modeling : Integrate DFT-calculated activation energies with experimental rate data .
- Isolation of transition states : Use low-temperature NMR (−80°C) to stabilize and characterize reactive intermediates .
Q. How to investigate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination index (CI) : Calculate CI values using the Chou-Talalay method to classify synergy (CI < 1) or antagonism (CI > 1) .
- Isobolograms : Plot dose-response curves for individual vs. combined treatments to validate synergy .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by combination therapy .
Q. What methodologies identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate aging .
- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amide bonds) via accurate mass matching .
- Radical trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
